molecular formula C12H16BrNO B13242369 N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13242369
M. Wt: 270.17 g/mol
InChI Key: HXUAOPRXTKAKJJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine is a brominated aniline derivative incorporating a methyl-substituted oxolane (tetrahydrofuran) ring. This specific molecular architecture, featuring a bromo-methylphenyl group linked to a methyloxolanamine moiety, makes it a valuable chemical intermediate in medicinal chemistry and antibacterial research. Compounds with this core structure are of significant interest in pharmaceutical development, particularly in the synthesis of novel heterocyclic molecules aimed at addressing antibiotic resistance. Recent scientific investigations highlight the research potential of closely related N-(4-Bromo-3-methylphenyl) scaffolds. Such compounds serve as key precursors for developing new therapeutic agents against extensively drug-resistant (XDR) bacterial pathogens. For instance, derivatives like pyrazine-2-carboxamides synthesized from similar bromo-methylaniline intermediates have demonstrated potent in vitro antibacterial activity against clinically isolated XDR Salmonella Typhi, a major public health threat. These synthesized derivatives have shown promising results in agar well diffusion assays and determination of Minimum Inhibitory Concentration (MIC), indicating their value in anti-infective research . Furthermore, beyond antibacterial applications, this structural class exhibits significant potential in enzyme inhibition studies. Research on similar molecules has revealed them to be potent inhibitors of alkaline phosphatase, a key enzyme with relevance in several disease pathways. In vitro enzyme kinetic studies on these analogues have shown competitive inhibitory activity, providing a foundation for further biochemical and pharmacological investigation into this compound's mechanism of action . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16BrNO/c1-8-7-10(3-4-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3

InChI Key

HXUAOPRXTKAKJJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

Preparation Methods

Preparation of Intermediates

  • 4-Bromo-3-methylaniline : This can be prepared by bromination of 3-methylaniline. The bromination reaction typically involves the use of bromine in an acidic medium, such as acetic acid, at controlled temperatures.

  • 2-Methyloxolan-3-amine : This oxolane derivative can be synthesized from commercially available oxolane precursors through a series of reactions involving ring opening and subsequent amination steps.

Coupling Reaction

The coupling of 4-bromo-3-methylaniline with 2-methyloxolan-3-amine can be achieved through nucleophilic substitution reactions. This step often requires a base to enhance the nucleophilicity of the amine group. Bases such as sodium hydride or potassium carbonate are commonly used in such reactions.

Detailed Synthesis Protocol

Given the lack of specific literature on this compound, a detailed protocol can be inferred from analogous syntheses:

Purification Methods

Purification of the final product typically involves chromatography techniques, such as column chromatography, to isolate the desired compound from by-products and impurities. The choice of solvent and stationary phase is crucial for achieving high purity.

Data Table: Hypothetical Synthesis Conditions

Step Reagents Conditions Yield
1. Bromination 3-Methylaniline, bromine, acetic acid 10°C to 60°C High
2. Oxolane Amination Oxolane precursors, ammonia or amines Basic conditions Variable
3. Coupling Reaction 4-Bromo-3-methylaniline, 2-methyloxolan-3-amine, sodium hydride or potassium carbonate Inert atmosphere, controlled temperature Dependent on conditions

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of approximately 270.17 g/mol . The compound features a brominated aromatic ring and a five-membered oxolane ring, which are critical for its reactivity and biological interactions.

Scientific Research Applications

This compound is used as an intermediate in the synthesis of complex organic molecules. It can be used in the study of biological pathways and interactions. It is also used in the production of materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
  • Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions, often involving reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu). The products formed depend on the specific reagents and conditions used.

Potential Biological Activities

Research suggests several potential therapeutic applications for the compound:

  • Antimicrobial Activity: Compounds with similar structures exhibit antimicrobial properties. The arrangement of functional groups in this compound may enhance its efficacy against various pathogens.
  • Anticancer Properties: Studies on structurally related compounds have shown promising results in inhibiting cancer cell proliferation, suggesting that this compound could also possess similar activities.

Case Studies and Research Findings

  • In Vitro Studies: Research has demonstrated that compounds similar to this compound exhibit significant enzyme inhibition. Studies on lactone derivatives show that modifications in the structure can lead to enhanced inhibitory effects on specific enzymes involved in cancer progression.
  • Animal Models: Preliminary findings suggest potential antinociceptive properties in rodent models, indicating that this compound may influence pain pathways.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine, differing primarily in halogen type (Cl vs. Br) and substitution patterns on the phenyl ring:

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Key Features
This compound C₁₂H₁₆BrNO 270.17 Br (4-), CH₃ (3-) Bromine at para position
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 Cl (4-), CH₃ (2-) Chlorine substitution; methyl at meta
N-(3-Bromophenyl)-2-methyloxolan-3-amine C₁₁H₁₄BrNO 256.14 Br (3-) Bromine at meta position

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and higher electronegativity compared to chlorine may enhance lipophilicity and alter electronic properties, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Substituent Position: The position of the methyl group (2- vs. 3-) and halogen (3- vs. 4-) affects steric hindrance and molecular planarity.

Physicochemical Properties

Property This compound N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine N-(3-Bromophenyl)-2-methyloxolan-3-amine
Appearance Not reported Liquid Not reported
Storage Temperature Not reported +4°C Not reported
Hydrogen Bonding Likely forms intra-/intermolecular H-bonds Similar to target compound Potential dimerization via H-bonds

Notes:

  • The chlorinated analog () is stored at +4°C, suggesting sensitivity to decomposition at higher temperatures .
  • Crystallographic data from indicates that brominated aromatic amines often form centrosymmetric dimers via N–H···O hydrogen bonds, which could influence solubility and melting points .

Biological Activity

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine is a compound of interest in medicinal chemistry due to its unique structural features, which may confer significant biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrNO, with a molecular weight of approximately 270.17 g/mol. The compound features a brominated aromatic ring and a five-membered oxolane ring, which are critical for its reactivity and biological interactions. The presence of both halogenated and nitrogen-containing functional groups may enhance its binding affinity to biological targets.

Potential Biological Activities

Research into the biological activity of this compound suggests several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The unique arrangement of functional groups in this compound may enhance its efficacy against various pathogens.
  • Anticancer Properties : There is growing interest in evaluating the anticancer potential of this compound. Studies on structurally related compounds have shown promising results in inhibiting cancer cell proliferation, suggesting that this compound could also possess similar activities.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity. This could lead to alterations in biochemical pathways associated with disease processes.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amineC12H15BrClNOContains both bromine and chlorine substitutions
N-(4-Chlorophenyl)-2-methyloxolan-3-amineC12H15ClNOLacks bromination but retains oxolane structure
This compoundC12H16BrNOSimilar structure with different positioning of substituents

The table highlights the differences in chemical structure that may influence the biological activity of these compounds. The presence of bromine in this compound could enhance its interaction with biological targets compared to its analogs.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that compounds similar to this compound exhibit significant enzyme inhibition. For instance, studies on lactone derivatives show that modifications in the structure can lead to enhanced inhibitory effects on specific enzymes involved in cancer progression .
  • Animal Models : In vivo studies are necessary to evaluate the pharmacological effects of this compound. Preliminary findings suggest potential antinociceptive properties in rodent models, indicating that this compound may influence pain pathways .

Q & A

Q. What role does this compound play in materials science, particularly in polymer or coordination chemistry?

  • Methodological Answer : Brominated aromatic amines are precursors for conductive polymers or metal-organic frameworks (MOFs). For instance, acrylamide derivatives (e.g., N-(4-bromo-3-methylphenyl)acrylamide) serve as monomers in radical polymerization, with solubility profiles in DMF/THF critical for process design . Thermogravimetric analysis (TGA) evaluates thermal stability for material applications.

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